Fmoc-Val-OH-15N
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N: is a derivative of L-valine, an essential amino acid. This compound is labeled with nitrogen-15, an isotope of nitrogen, making it particularly useful in various scientific research applications. The fluorenylmethoxycarbonyl group is a protective group commonly used in peptide synthesis to protect the amino group of amino acids.
Mechanism of Action
Target of Action
Fmoc-Val-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides where it serves as a protective group for the amino acid valine during peptide synthesis .
Mode of Action
The Fmoc group in this compound acts as a protective group during peptide synthesis . It prevents unwanted side reactions by temporarily blocking the reactive sites of the amino acid valine . The Fmoc group is removed by a base, usually piperidine, once the desired peptide bond is formed .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the synthesis process. After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added to the chain .
Result of Action
The incorporation of this compound into a peptide allows for the precise assembly of amino acids in a specific sequence . This is crucial in the synthesis of peptides with defined structures and functions. The use of this compound thus contributes to the creation of peptides for various applications, including therapeutic, diagnostic, and research purposes.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc protection and deprotection . Proper storage conditions are also important to maintain the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N typically involves the following steps:
Protection of the amino group: The amino group of L-valine is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting L-valine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Isotopic labeling: The nitrogen-15 isotope is introduced into the molecule during the synthesis of L-valine. This can be achieved through various methods, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine. This reaction is essential in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptide fragments to form longer peptide chains. Common reagents used in these reactions include carbodiimides and uronium salts.
Oxidation and Reduction: While the primary use of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N is in peptide synthesis, it can also undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) and uronium salts (e.g., HATU) in the presence of a base.
Major Products:
Deprotection: L-valine-15N.
Coupling: Peptide chains containing L-valine-15N.
Scientific Research Applications
Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N is widely used in the synthesis of peptides and proteins. The nitrogen-15 label allows for the study of peptide and protein structures using nuclear magnetic resonance spectroscopy.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding. The nitrogen-15 label provides a means to track the incorporation of L-valine into proteins.
Medicine: In medical research, N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N is used in the development of peptide-based drugs. The nitrogen-15 label aids in the study of drug metabolism and pharmacokinetics.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The nitrogen-15 label is also used in quality control to ensure the purity and consistency of the final product.
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-valine: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N but without the nitrogen-15 label.
N-(9-Fluorenylmethoxycarbonyl)-L-leucine: Another amino acid derivative used in peptide synthesis.
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-valine but with a different side chain.
Uniqueness: The primary uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N lies in its nitrogen-15 label. This isotopic label allows for the study of peptide and protein structures using nuclear magnetic resonance spectroscopy, providing valuable insights into protein dynamics and interactions that are not possible with unlabeled compounds.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-STBUMTBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583869 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-35-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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